7-Decenal, (7E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Decenal, (7E)-: is an organic compound with the molecular formula C10H18O . It is an unsaturated aldehyde, characterized by a double bond between the seventh and eighth carbon atoms in the E-configuration. This compound is known for its distinctive odor and is used in various applications, including fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Decenal, (7E)- can be achieved through several methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, 7-Decenal, (7E)- can be produced through the hydroformylation of 1-octene, followed by selective hydrogenation. This method involves the addition of a formyl group to the double bond of 1-octene using a rhodium or cobalt catalyst, followed by hydrogenation to yield the aldehyde.
Chemical Reactions Analysis
Types of Reactions
7-Decenal, (7E)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol, 7-decen-1-ol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The double bond in 7-Decenal, (7E)- can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation, to form substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in dry ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: 7-Decenoic acid.
Reduction: 7-Decen-1-ol.
Substitution: 7-Halo-decenal (e.g., 7-chloro-decenal).
Scientific Research Applications
7-Decenal, (7E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in pheromone signaling in insects and other organisms.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the fragrance and flavor industries due to its pleasant odor.
Mechanism of Action
The mechanism of action of 7-Decenal, (7E)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, binding to receptors and triggering a cascade of biochemical events. For example, in insects, it may bind to olfactory receptors, leading to changes in behavior or physiology.
Comparison with Similar Compounds
Similar Compounds
7-Decenal, (Z)-: The Z-isomer of 7-Decenal, which has a different spatial arrangement of atoms around the double bond.
7-Decen-1-ol: The corresponding alcohol of 7-Decenal.
7-Decenoic acid: The carboxylic acid derivative of 7-Decenal.
Uniqueness
7-Decenal, (7E)- is unique due to its specific E-configuration, which imparts distinct chemical and physical properties compared to its Z-isomer. This configuration affects its reactivity, odor, and interaction with biological systems, making it valuable in various applications.
Properties
CAS No. |
21662-10-2 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(E)-dec-7-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,10H,2,5-9H2,1H3/b4-3+ |
InChI Key |
UZFFFFWQKMPLAC-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCCCCC=O |
Canonical SMILES |
CCC=CCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.